1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate imidazole derivative with a 2,2,2-trifluoroethyl-containing compound. The exact method would depend on the specific reactivity of the starting materials .Molecular Structure Analysis
The trifluoroethyl group is a highly electronegative group due to the presence of fluorine atoms. This could potentially influence the chemical behavior of the molecule, including its reactivity and interactions with other molecules .Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in various chemical reactions typical for imidazoles, such as nucleophilic substitutions or coordination to metal ions. The presence of the trifluoroethyl group may also influence the reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoroethyl group could potentially increase the compound’s hydrophobicity and volatility .Scientific Research Applications
Solvent for Fluorinated Materials
This compound serves as an excellent solvent for dispersing materials with fluorine content. Its unique properties allow for the stable suspension of fluorinated particles, which is crucial in various research and development settings .
Synthesis of Fluorescent Diblock Copolymers
It is used in the synthesis of stimulus-responsive polymers with luminescence properties. These polymers have applications in controlled drug release, fluorescent probes, and biological stents. The compound’s ability to react under specific conditions makes it valuable for creating dual gas-responsive fluorescent diblock copolymers .
Mechanism of Action
Target of Action
Similar compounds such as ubrogepant, a calcitonin gene-related peptide (cgrp) receptor antagonist, are used in the acute treatment of migraines .
Mode of Action
It may interact with its targets in a manner similar to other cgrp receptor antagonists, which block the cgrp receptor and prevent the activation of intracellular pathways that lead to migraine symptoms .
Biochemical Pathways
Cgrp receptor antagonists like ubrogepant are known to inhibit the cgrp pathway, which plays a crucial role in the pathophysiology of migraines .
Result of Action
The inhibition of the cgrp pathway by cgrp receptor antagonists can lead to the alleviation of migraine symptoms .
Future Directions
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)3-11-2-1-10-4(11)9/h1-2H,3H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSRLEUMYFSNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine | |
CAS RN |
1693597-40-8 | |
Record name | 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.